Bfr1 is classified as an RNA-binding protein that associates with translating ribosomes and polysomes. It is predominantly found in yeast (Saccharomyces cerevisiae) but has homologs in other eukaryotic organisms. Its classification as a polysome-associated protein indicates its involvement in the translation process of specific mRNAs, particularly those related to protein quality control and glycosylation pathways .
The synthesis of Bfr1 involves standard eukaryotic protein synthesis pathways, where it is translated from its encoding gene located on yeast chromosome VI. The gene expression can be influenced by various factors including environmental stresses such as glucose deprivation or elevated calcium levels, which can lead to changes in its expression levels.
Bfr1 is synthesized as a polypeptide that undergoes post-translational modifications. Techniques such as Western blotting and mass spectrometry are commonly employed to analyze the synthesis and modifications of Bfr1. Additionally, genetic manipulation techniques like CRISPR/Cas9 can be used to study its function by creating knockout strains .
Structural studies utilizing techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into the three-dimensional conformation of Bfr1. Currently, data on its exact molecular weight and structural configuration remain limited but are essential for understanding its functional mechanisms .
Bfr1 participates in several biochemical reactions primarily related to protein synthesis and modification. Its role in enhancing the translation of O-mannosyltransferases (Pmt1 and Pmt2) indicates its involvement in reactions that modify proteins through O-mannosylation.
The interactions between Bfr1 and its target mRNAs can be studied using co-immunoprecipitation assays followed by sequencing to identify binding partners. Additionally, ribosome profiling can be utilized to assess how Bfr1 affects translation efficiency under various stress conditions .
Bfr1 functions by binding to specific mRNAs associated with the endoplasmic reticulum and promoting their translation during stress conditions. This action enhances the production of proteins involved in glycosylation processes, thereby improving protein quality control mechanisms within the cell.
Experimental data indicate that deletion of the BFR1 gene leads to reduced levels of O-mannosylated proteins, suggesting that Bfr1 is vital for maintaining proper levels of these modifications under stress conditions . The understanding of this mechanism could have implications for therapeutic strategies targeting protein misfolding diseases.
Bfr1 is a soluble protein that localizes predominantly in the cytoplasm and endoplasmic reticulum. Its solubility allows it to interact with various cellular components involved in translation and protein folding.
As an RNA-binding protein, Bfr1 exhibits affinity for specific nucleotide sequences within target mRNAs. Its ability to interact with ribosomal complexes suggests it plays a crucial role in modulating translational dynamics.
Characterization studies using fluorescence microscopy have shown that Bfr1 remains associated with polysomes under different cellular conditions, highlighting its stability and functional significance during translation .
Bfr1 has significant implications in research related to protein synthesis, cellular stress responses, and glycosylation pathways. Understanding its function could lead to advancements in fields such as:
The Brefeldin A Resistance 1 (Bfr1) protein was first identified in 1994 through a genetic screen designed to isolate multicopy suppressors of Brefeldin A (BFA) sensitivity in Saccharomyces cerevisiae [1] [2]. BFA, a fungal metabolite, disrupts secretory pathway function by inhibiting Arf guanine nucleotide exchange factors, leading to Golgi disintegration and ER stress. The discovery that overexpression of the BFR1 gene could confer resistance to BFA-induced lethality suggested its potential involvement in secretory processes [2]. This initial characterization led to the protein's nomenclature, with "Bfr" denoting Brefeldin A resistance and the numeral "1" indicating it as the first identified factor with this capability [1].
Subsequent research revealed a paradox: While BFR1 overexpression suppressed BFA sensitivity, deletion of the gene (bfr1Δ) did not cause significant secretion defects in standard growth conditions [2]. Instead, bfr1Δ mutants exhibited distinct cellular abnormalities, including delayed anaphase progression, increased polyploidy, aberrant nuclear morphology, and defects in meiotic sporulation [1]. This phenotypic profile shifted scientific focus toward potential roles beyond secretion. Further investigations uncovered physical interactions linking Bfr1 to diverse cellular machinery. Notably, yeast two-hybrid studies revealed an interaction with Bbp1, an essential component of the spindle pole body, connecting Bfr1 to nuclear segregation processes [2]. Simultaneously, biochemical analyses demonstrated Bfr1's association with cytoplasmic messenger ribonucleoprotein (mRNP) complexes containing the RNA-binding protein Scp160, suggesting a role in mRNA metabolism [2]. This convergence of genetic, interaction, and localization data established Bfr1 as a multifaceted protein operating at the intersection of mRNA regulation, nuclear segregation, and potentially, stress responses affecting secretion.
The BFR1 gene is located on chromosome XV of the Saccharomyces cerevisiae genome (S288C reference strain) at systematic locus YOR198C [1]. It is classified as a verified open reading frame (ORF), encoding a protein of 470 amino acids with a predicted molecular weight of 54,652 Da [1]. The protein exhibits a strongly basic isoelectric point (pI) of 9.89, a characteristic shared with many RNA-binding proteins (RBPs) due to their enrichment in basic residues like lysine and arginine that facilitate electrostatic interactions with the polyanionic RNA backbone [5]. BFR1 is expressed at relatively high levels, with an estimated median abundance of approximately 33,400 ± 10,203 molecules per cell [1]. The protein has a moderate half-life of about 12.6 hours [1].
Table 1: Genomic and Proteomic Characteristics of Bfr1 in S. cerevisiae
Feature | Description/Value | Source |
---|---|---|
Systematic Name | YOR198C | SGD [1] |
Chromosome Location | Chromosome XV | SGD [1] |
Feature Type | Verified ORF | SGD [1] |
Amino Acid Length | 470 | SGD [1] |
Molecular Weight (Da) | 54,652 | SGD [1] |
Isoelectric Point (pI) | 9.89 | SGD [1] |
Median Abundance (molecules/cell) | 33,400 ± 10,203 | SGD [1] |
Protein Half-life (hours) | 12.6 | SGD [1] |
Predicted Domains | LSM domain, RNA recognition motifs | [4] [5] |
Bioinformatic analyses and experimental data suggest Bfr1 contains regions capable of mediating RNA-protein interactions, although it lacks canonical, well-defined RNA-binding domains (RBDs) like RRM, KH, or DEAD-box helicase domains found in many other RBPs [4] [5]. Its basic pI and demonstrated RNA binding in mRNP complexes indicate the presence of functional RNA-binding regions, potentially involving intrinsically disordered segments or novel folds that facilitate interactions with polyribosomes and specific mRNA targets [2] [4]. Bfr1 is predominantly localized in the cytoplasm with significant enrichment around the endoplasmic reticulum (ER) membrane, as confirmed by both subcellular fractionation and fluorescence microscopy studies [2] [4]. This localization is crucial for its functions in mRNA localization and translational regulation near the sites of protein synthesis and translocation.
Bfr1 exhibits a complex pattern of evolutionary conservation. While the BFR1 gene itself and its direct orthologs are primarily found within the fungal lineage, particularly in ascomycetous yeasts, broader functional and structural homologs exist across diverse eukaryotes [1] [6].
Within fungi, the conservation highlights both shared functions and lineage-specific adaptations:
Table 2: Evolutionary Homologs of Bfr1
Organism | Gene/Protein | Size (aa) | Domain Architecture | Primary Function(s) | Phenotype of Loss |
---|---|---|---|---|---|
Saccharomyces cerevisiae | Bfr1 (YOR198C) | 470 | LSM-like, Basic regions | mRNA binding, Translation regulation, UPOM, Nuclear segregation | Delayed anaphase, Polyploidy, Impaired UPOM [1] [9] |
Schizosaccharomyces pombe | bfr1+ | 1,531 | 2×(NBD + 6 TMD) | Multidrug efflux pump (ABC Transporter) | BFA hypersensitivity [6] |
Homo sapiens | Vigilin (HDLBP) | 1,377 | 14× KH domains | RNA binding, Cholesterol transport? | Developmental defects? |
Homo sapiens | ABCB1 (MDR1) | 1,280 | 2×(NBD + 6 TMD) | Multidrug efflux pump | Altered drug pharmacokinetics |
This comparison illustrates a remarkable case of functional divergence: While sharing the "Bfr1" designation due to initial phenotypic suppression of BFA sensitivity, the S. cerevisiae and S. pombe proteins belong to entirely different functional classes – an RBP versus an ABC transporter. This suggests that the BFA resistance phenotype arose convergently in these yeasts through distinct molecular mechanisms. The S. cerevisiae Bfr1 likely influences processes indirectly affected by BFA (e.g., mRNA localization/translation of stress response or secretion factors), while S. pombe Bfr1 directly pumps the drug out of the cell.
Beyond direct orthologs, the human vigilin (HDLBP), a protein containing 14 hnRNP K homology (KH) domains, shows functional parallels to S. cerevisiae Bfr1 [2] [4]. Both proteins:
Furthermore, global mRNA interactome capture studies reveal that many core mRNA-binding proteins, including those with functions analogous to Bfr1 (e.g., regulators of translation, localization), are highly conserved from yeast to humans [4] [5]. Approximately 78% of the yeast mRNA interactome identified under stress conditions has human orthologs that also bind mRNA [4]. This conservation underscores the fundamental importance of mRNP complexes in post-transcriptional gene regulation across eukaryotes.
The conformational dynamics of proteins involved in RNA binding and translational regulation, like Bfr1 and its functional analogs, also display significant evolutionary conservation. Studies indicate that large-scale conformational changes essential for function are often preserved across homologs, even when sequence identity becomes relatively low [3] [7]. This conservation of structural flexibility likely underpins the conserved functional roles of these regulatory proteins in mRNA metabolism. In the specific context of S. cerevisiae, Bfr1's role in regulating the translation of key enzymes like Pmt1 and Pmt2 (crucial for unfolded protein O-mannosylation - UPOM) represents a lineage-specific adaptation of a conserved RBP function (translational control) to a specific fungal protein quality control pathway [9].
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